molecular formula C19H21N5O4 B5676427 1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide

1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide

Cat. No. B5676427
M. Wt: 383.4 g/mol
InChI Key: WAQOUQNZZBSKQT-INIZCTEOSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to "1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide" often involves condensation reactions, cycloadditions, and the use of specific catalysts or reagents to obtain desired derivatives. For example, Patel and Dhameliya (2010) describe the synthesis of compounds through condensation with aromatic aldehydes in the presence of sodium ethanolate, yielding pyrazole derivatives upon reaction with hydrazine, phenyl hydrazine, and 4-chlorophenylhydrazine (Patel & Dhameliya, 2010).

Molecular Structure Analysis

The determination of molecular structures is crucial for understanding the behavior and reactivity of compounds. Şahin et al. (2011) employed crystallography and density functional theory (DFT) to elucidate the structures of related compounds, providing insights into their molecular geometries and electronic properties (Şahin et al., 2011).

Chemical Reactions and Properties

Chemical properties of these compounds include their reactivity in forming various derivatives and their interaction with other chemical entities. For instance, Mai et al. (2002) explored the inhibitory activity of 3-(1H-Pyrrol-1-yl)-2-oxazolidinones against monoamine oxidase, indicating specific chemical interactions (Mai et al., 2002).

Physical Properties Analysis

Physical properties such as solubility, crystallinity, and melting points are essential for the practical application of chemical compounds. The detailed physical properties of the specific compound might not be readily available but are critical for its formulation and use in various applications.

Chemical Properties Analysis

Chemical properties, including reactivity towards specific reagents, stability under various conditions, and potential for undergoing specific chemical transformations, are foundational to the compound's applications. The work by Abdelhamid et al. (2017) on the utility of related compounds as precursors for synthesis of new heterocycles showcases the importance of understanding these chemical properties (Abdelhamid et al., 2017).

properties

IUPAC Name

(2S)-1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c25-17(13-22-10-11-28-19(22)27)23-8-2-6-16(23)18(26)21-14-4-1-5-15(12-14)24-9-3-7-20-24/h1,3-5,7,9,12,16H,2,6,8,10-11,13H2,(H,21,26)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQOUQNZZBSKQT-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN2CCOC2=O)C(=O)NC3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN2CCOC2=O)C(=O)NC3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide

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